6-Bromo-3,3-dimethyl-1,2-dihydroisoindole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Bromination Techniques : Bromination methods for dimethyl indole derivatives have been explored, demonstrating specific bromoindole production, which could be relevant to 6-Bromo-3,3-dimethyl-1,2-dihydroisoindole synthesis (Miki et al., 2006).
- Bromoindole Derivatives : Research on bromoindole derivatives, like 6-bromo-5-hydroxyindole, indicates potential antioxidative properties, which might extend to similar compounds (Ochi et al., 1998).
- Synthetic Applications : Studies have shown the preparation of various substituted polyhydroisoindoles, suggesting potential pathways for synthesizing related compounds (Tsirk et al., 1999).
Kinetic and Mechanistic Studies
- Kinetics and Synthesis : Investigations into the synthesis of dimethyl 6-bromo-2H-chromene derivatives have provided insights into the reaction mechanisms and kinetics, which could be relevant for understanding the behavior of similar bromo compounds (Asheri et al., 2016).
Isolation and Characterization
- Isolation Techniques : Research into the isolation of bromoindoles from natural sources, such as marine molluscs, can inform the extraction and purification processes of similar brominated compounds (Baker & Duke, 1973).
Potential Biological Applications
- Metabolite Identification : The identification of brominated indole derivatives in marine sponges suggests potential biological and ecological roles for these compounds, which could extend to this compound (Raverty et al., 1977).
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroisoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMRDBKUCIEZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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